Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride
Overview
Description
Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₃NO₃·HCl. It is a derivative of phenol and contains a methylamino group attached to the benzene ring, making it a useful intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylaminobenzaldehyde and methyl 2-chloroacetate.
Reaction Steps:
Nucleophilic Substitution: The amino group on the benzene ring attacks the chloroacetate, forming an intermediate.
Esterification: The intermediate undergoes esterification to form the final product.
Industrial Production Methods:
Batch Process: The reaction is carried out in a batch reactor with controlled temperature and pH.
Purification: The product is purified using crystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, especially with halides.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Using nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate carboxylic acid.
Reduction: Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate amine.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive molecules. Medicine: It is explored for its potential therapeutic properties in drug development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The methylamino group plays a crucial role in binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Methyl 2-[4-(methylamino)phenoxy]acetate: Lacks the additional methyl group on the benzene ring.
Methyl 2-(4-aminophenoxy)acetate: Contains an amino group instead of a methylamino group.
Uniqueness: The presence of the methylamino group in Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride
Properties
IUPAC Name |
methyl 2-[4-(methylaminomethyl)phenoxy]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12-7-9-3-5-10(6-4-9)15-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEDVVYRLNLSKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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